molecular formula C22H24N2O2S B15111202 10-acetyl-3,3-dimethyl-11-(3-methylthiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

10-acetyl-3,3-dimethyl-11-(3-methylthiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B15111202
M. Wt: 380.5 g/mol
InChI Key: BEWGLMAZVOCWGG-UHFFFAOYSA-N
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Description

10-acetyl-3,3-dimethyl-11-(3-methylthiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that belongs to the class of dibenzo[b,e][1,4]diazepin derivatives This compound is characterized by the presence of a thiophene ring, which is a five-membered heteroaromatic ring containing sulfur

Preparation Methods

The synthesis of 10-acetyl-3,3-dimethyl-11-(3-methylthiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through various synthetic routes. One common method involves the use of microwave-assisted synthesis, which has been shown to be efficient in producing high yields of the desired compound. The reaction typically involves the use of silica-supported fluoroboric acid as a catalyst . The reaction conditions include heating the reactants in a microwave reactor at a specific temperature and pressure for a defined period.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones, while reduction can result in the formation of thiol derivatives .

Scientific Research Applications

10-acetyl-3,3-dimethyl-11-(3-methylthiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential as an antioxidant and anxiolytic agent . The compound has shown promising results in binding to the benzodiazepine binding site on GABA A receptors, which are involved in the regulation of anxiety and stress responses. Additionally, it has been evaluated for its potential use in the treatment of various neurological disorders.

Mechanism of Action

The mechanism of action of 10-acetyl-3,3-dimethyl-11-(3-methylthiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. The compound binds to the benzodiazepine binding site on GABA A receptors, enhancing the inhibitory effects of GABA (gamma-aminobutyric acid) in the central nervous system. This leads to a reduction in neuronal excitability and produces anxiolytic and sedative effects .

Comparison with Similar Compounds

Similar compounds to 10-acetyl-3,3-dimethyl-11-(3-methylthiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one include other dibenzo[b,e][1,4]diazepin derivatives and thiophene-containing compounds. For example, compounds like 11-substituted-3,3-dimethyl-2,3,4,5,10,11-hexahydrodibenzo[b,e][1,4]diazepin-1-one have been studied for their antioxidant and anxiolytic properties . The uniqueness of this compound lies in its specific substitution pattern and the presence of the thiophene ring, which contributes to its distinct biological activities.

Properties

Molecular Formula

C22H24N2O2S

Molecular Weight

380.5 g/mol

IUPAC Name

5-acetyl-9,9-dimethyl-6-(3-methylthiophen-2-yl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C22H24N2O2S/c1-13-9-10-27-21(13)20-19-16(11-22(3,4)12-18(19)26)23-15-7-5-6-8-17(15)24(20)14(2)25/h5-10,20,23H,11-12H2,1-4H3

InChI Key

BEWGLMAZVOCWGG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C2C3=C(CC(CC3=O)(C)C)NC4=CC=CC=C4N2C(=O)C

Origin of Product

United States

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